molecular formula C12H10N2 B184364 3-methyl-5H-pyrido[4,3-b]indole CAS No. 58096-07-4

3-methyl-5H-pyrido[4,3-b]indole

Cat. No.: B184364
CAS No.: 58096-07-4
M. Wt: 182.22 g/mol
InChI Key: MNWHCHUSCPJCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives Indoles are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form the desired indole structure . Another approach involves the Graebe-Ullmann reaction, where benzotriazole derivatives are decomposed under thermal conditions in a protic medium like polyphosphoric acid or an aprotic medium such as paraffin .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydro-3-methyl-5H-pyrido[4,3-b]indole.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-5H-pyrido[4,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The compound’s ability to bind to specific sites on proteins makes it a valuable tool in drug development.

Comparison with Similar Compounds

3-Methyl-5H-pyrido[4,3-b]indole can be compared to other indole derivatives, such as:

Properties

IUPAC Name

3-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-12-10(7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHCHUSCPJCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973680
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58096-07-4
Record name 5H-Pyrido(4,3-b)indole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 2
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 3
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 4
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 5
3-methyl-5H-pyrido[4,3-b]indole
Reactant of Route 6
3-methyl-5H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.